molecular formula C19H21N5O2 B560057 Nvs-crf38

Nvs-crf38

Cat. No.: B560057
M. Wt: 351.4 g/mol
InChI Key: MEICIUGVENCLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NVS-CRF38 is a novel small molecule drug developed by Novartis AG. It is a potent and orally bioavailable corticotropin-releasing factor receptor 1 antagonist. This compound has shown promise in the treatment of various disorders, including anxiety disorders and irritable bowel syndrome .

Scientific Research Applications

NVS-CRF38 has a wide range of scientific research applications. In chemistry, it is used to study the pharmacokinetics and metabolism of corticotropin-releasing factor receptor 1 antagonists. In biology, it helps in understanding the role of corticotropin-releasing factor receptor 1 in various physiological processes. In medicine, this compound is being investigated for its potential therapeutic effects in treating anxiety disorders and irritable bowel syndrome. Additionally, it has industrial applications in the development of new drugs targeting corticotropin-releasing factor receptor 1 .

Mechanism of Action

NVS-CRF38 acts as an antagonist to the corticotropin-releasing factor receptor 1 (CRF1) . This means it blocks the action of CRF1, potentially influencing the stress response in the body.

Future Directions

One of the papers retrieved discusses the application of a deuterium replacement strategy to modulate the pharmacokinetics of NVS-CRF38 . This could be a potential future direction for research involving this compound.

Preparation Methods

The synthesis of NVS-CRF38 involves multiple steps. The key synthetic route includes the formation of the pyrazolo[5,1-b]oxazole core structure. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods for this compound are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

NVS-CRF38 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes, which play a significant role in the metabolism of this compound. The major products formed from these reactions include O-desmethyl this compound and several oxygen adducts .

Comparison with Similar Compounds

NVS-CRF38 is unique compared to other corticotropin-releasing factor receptor 1 antagonists due to its high potency and oral bioavailability. Similar compounds include antalarmin and CP-154,526, which also target corticotropin-releasing factor receptor 1 but may differ in their pharmacokinetic properties and therapeutic applications. This compound’s ability to undergo metabolic switching and its deuterium replacement strategy further distinguish it from other compounds in this class .

Properties

IUPAC Name

7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEICIUGVENCLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dispersion of 2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one (0.905 g, 2.45 mmol) in 1,2-dichloroethane (20 ml) is added titanium tetrachloride (0.675 ml, 6.12 mmol). The reaction mixture is heated to 85° C. for 2.5 hours and then left at RT overnight. The mixture is quenched carefully with sat. NH4Cl (50 ml) and extracted with EtOAc (2×50 ml). The combined organic extracts are washed with NaHCO3 (50 ml), brine, dried over MgSO4 and concentrated in vacuo to afford a dark brown oil. The crude oil is then taken up in 10% Et2O/iso-hexane (50 ml) and the brown solution is sonicated: no precipitation occurred immediately, but after 2 hours large crystals form. The solid is collected and washed with iso-hexane to give a cream coloured solid. Purification of this solid by recrystallisation from hot Et2O (˜40 ml) yields the title compound as tan crystals; MS: m/z=352.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 7.39 (1H, d), 7.01 (1H, d), 6.94 (1H, dd), 3.83 (3H, s), 2.30 (6H, s), 2.26 (6H, s), 2.11 (3H, s).
Name
2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one
Quantity
0.905 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.675 mL
Type
catalyst
Reaction Step One
Name
Et2O iso-hexane
Quantity
50 mL
Type
solvent
Reaction Step Two

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